1-Methyl-5-nitro-1H-imidazol-2(3H)-one
Overview
Description
1-Methyl-5-nitro-1H-imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to the imidazole ring. Nitroimidazoles are known for their diverse biological activities, including antimicrobial and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-imidazol-2(3H)-one typically involves the nitration of 1-methylimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 1-methylimidazole with nitronium tetrafluoroborate in acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-methyl-5-amino-1H-imidazol-2(3H)-one.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-5-nitro-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiprotozoal activities.
Medicine: Explored as a potential therapeutic agent for treating infections caused by protozoa and bacteria.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The biological activity of 1-Methyl-5-nitro-1H-imidazol-2(3H)-one is primarily attributed to its ability to undergo bioreductive activation. The nitro group is reduced to reactive intermediates that can interact with cellular components, leading to the disruption of essential biological processes. This compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its antiprotozoal activity.
Ornidazole: Used in the treatment of anaerobic bacterial infections.
Uniqueness: 1-Methyl-5-nitro-1H-imidazol-2(3H)-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-methyl-4-nitro-1H-imidazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-6-3(7(9)10)2-5-4(6)8/h2H,1H3,(H,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPKTPODYDOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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